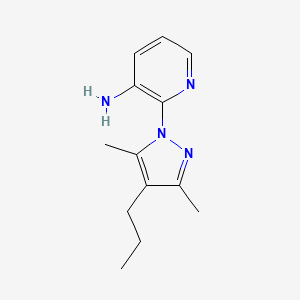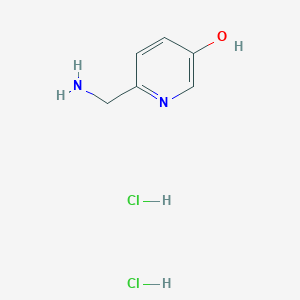![molecular formula C15H11N3 B2897282 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 672951-60-9](/img/structure/B2897282.png)
4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
It is known that similar pyrrolo[1,2-a]quinoxaline derivatives have been studied as ligands of5-HT3 receptors , inhibitors of human protein kinase CK2, AKT kinase , enzymes RAD51, FAAH, and MAGL , as well as the protein tyrosine phosphatase 1B .
Mode of Action
It is known that similar compounds have been applied as ligands of 5-ht3 receptors, inhibitors of human protein kinase ck2, akt kinase, enzymes rad51, faah, and magl, as well as the protein tyrosine phosphatase 1b . This suggests that the compound may interact with these targets, leading to changes in their activity.
Biochemical Pathways
Given the targets mentioned above, it can be inferred that the compound may affect pathways related toserotonin signaling (5-HT3 receptors) , cellular growth and proliferation (protein kinases CK2 and AKT) , DNA repair (RAD51) , and lipid signaling (FAAH and MAGL) .
Result of Action
Similar compounds have shown to possessanalgesic , antileukemic , and tuberculostatic activity . This suggests that the compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline can be achieved through several methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by visible light in the presence of carboxylic acid derivatives leads to the formation of pyrrolo[1,2-a]quinoxalines . Another method involves the use of N-(2-aminophenyl)pyrroles and aldehydes in an aqueous medium with an ionic liquid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of inexpensive metal catalysts such as copper or iron, along with green oxidants like molecular oxygen, has been reported to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like alkylsilyl peroxides in the presence of copper catalysts.
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less frequently reported.
Substitution: Substitution reactions, particularly involving the pyrrole ring, can be achieved using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Copper or iron catalysts, molecular oxygen, and alkylsilyl peroxides.
Substitution: Electrophilic reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield various substituted pyrrolo[1,2-a]quinoxalines .
Aplicaciones Científicas De Investigación
4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antiparasitic (antimalarial, anti-Leishmania) agent.
Medicine: Investigated for its antifungal, analgesic, antileukemic, and tuberculostatic activities.
Industry: Applied as fluorescent probes and in the development of organic semiconductors.
Comparación Con Compuestos Similares
4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinolines: These compounds share a similar fused ring system but differ in their biological activities and synthetic accessibility.
Indolo[1,2-a]quinoxalines: These compounds have an indole ring instead of a pyrrole ring and exhibit different pharmacological properties.
The uniqueness of this compound lies in its diverse biological activities and its potential as a versatile building block in synthetic chemistry.
Propiedades
IUPAC Name |
4-pyrrol-1-ylpyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-2-7-13-12(6-1)16-15(17-9-3-4-10-17)14-8-5-11-18(13)14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUIBFNRFWIPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidine](/img/structure/B2897201.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2897208.png)


![Ethyl 5-(furan-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2897211.png)
![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylacetamide](/img/structure/B2897212.png)



![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897222.png)
